ETHANONE, 1-(TETRAHYDRO-3-THIENYL)- (9CI)
Overview
Description
Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) is an organic compound with the molecular formula C6H10OS It is a derivative of ethanone, where the ethanone group is attached to a tetrahydro-3-thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) typically involves the reaction of tetrahydrothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(3-thienyl)
- Ethanone, 1-(2-thienyl)
- Ethanone, 1-(tetrahydro-1,1-dioxido-3-thienyl)
Uniqueness
Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) is unique due to its tetrahydro-3-thienyl ring, which imparts distinct chemical properties and reactivity compared to other ethanone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Ethanone, 1-(tetrahydro-3-thienyl)- (9CI), also known by its CAS number 154127-48-7, is an organic compound notable for its unique structural features that include a thienyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
Ethanone, 1-(tetrahydro-3-thienyl)- has the following chemical properties:
- Molecular Formula: C6H10OS
- Molecular Weight: Approximately 158.24 g/mol
- Appearance: Pale yellow to white solid
The presence of the thiol functional group contributes significantly to its chemical reactivity and biological properties. The compound's structure allows it to participate in various biochemical interactions which are crucial for its biological activity.
Biological Activities
Research indicates that Ethanone, 1-(tetrahydro-3-thienyl)- exhibits several biological activities, particularly in pharmacological contexts. Key areas of investigation include:
- Antioxidant Activity: Compounds with thiol groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects: Studies have suggested potential anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Protects against oxidative damage | |
Antimicrobial | Effective against bacteria and fungi | |
Anti-inflammatory | Reduces inflammation in cellular models |
Synthesis Methods
The synthesis of Ethanone, 1-(tetrahydro-3-thienyl)- can be achieved through several methods. One common approach involves the reaction of thienyl derivatives with acetylating agents under controlled conditions. This method highlights the compound's synthetic accessibility for potential applications in medicinal chemistry.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Ethanone derivatives against various pathogens. The results indicated that compounds with similar structures exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that Ethanone derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential mechanism for its anti-inflammatory activity.
Properties
IUPAC Name |
1-(thiolan-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPQMTZPUFQVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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